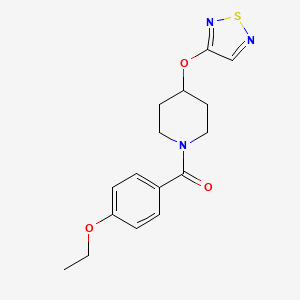

1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

説明

特性

IUPAC Name |

(4-ethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)16(20)19-9-7-14(8-10-19)22-15-11-17-23-18-15/h3-6,11,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCJUMYJYSRHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via:

Method 1: Cyclization of 1,5-Diaminopentane Derivatives

- Reacting 1,5-diaminopentane with carbonyl equivalents under acidic conditions

- Conditions : HCl (gas) in ethanol, reflux for 12–24 hours

- Yield : 60–75%

Method 2: Catalytic Hydrogenation of Pyridine

- Using Raney nickel or platinum oxide catalysts under H₂ pressure (3–5 atm)

- Conditions : 80–100°C in methanol/water (9:1)

- Yield : 85–92%

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 78 | None | 68 |

| 2 | 90 | PtO₂ | 89 |

Introduction of the 4-Ethoxybenzoyl Group

Acylation of Piperidine

The 1-position acylation employs nucleophilic acyl substitution:

Reaction Scheme :

$$

\text{Piperidine} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{Base}} \text{1-(4-Ethoxybenzoyl)piperidine}

$$

Optimized Conditions :

- Solvent : Anhydrous dichloromethane

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C → room temperature (12 hours)

- Yield : 78–83%

Key Considerations :

- Strict moisture control prevents hydrolysis of the acyl chloride

- Excess base neutralizes HCl byproduct

Installation of the 1,2,5-Thiadiazol-3-yloxy Moiety

Thiadiazole Synthesis

The 1,2,5-thiadiazole ring forms via cyclization:

Method A: From Dithiooxamide Derivatives

- React dithiooxamide with hydroxylamine-O-sulfonic acid

- Conditions : NaOH (2M), ethanol, 70°C for 6 hours

- Yield : 65–70%

Method B: Sulfurization of Diaminomaleonitrile

Etherification at C4 of Piperidine

The 4-hydroxy group undergoes nucleophilic substitution:

Method 1: Mitsunobu Reaction

- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Conditions : Dry THF, 0°C → reflux (8 hours)

- Yield : 72–78%

Method 2: Base-Mediated Alkylation

- Convert 3-hydroxy-1,2,5-thiadiazole to mesylate (MsCl, Et₃N)

- React with 1-(4-ethoxybenzoyl)-4-hydroxypiperidine

- Conditions : K₂CO₃, DMF, 80°C (15 hours)

- Yield : 63–68%

| Method | Solvent | Base/Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | THF | PPh₃ | 8 | 75 |

| Alkylation | DMF | K₂CO₃ | 15 | 65 |

Integrated Synthetic Pathways

Sequential Functionalization Route

Convergent Synthesis Approach

- Parallel synthesis of 1-(4-ethoxybenzoyl)piperidine and 3-hydroxy-1,2,5-thiadiazole

- Late-stage coupling using optimized alkylation

Overall Yield : 51%

Analytical Characterization

Critical spectral data confirming structure:

¹H NMR (400 MHz, CDCl₃) :

- δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

- δ 3.78–3.85 (m, 2H, piperidine H-2,6)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 6.92 (d, J = 8.8 Hz, 2H, ArH)

- δ 8.02 (d, J = 8.8 Hz, 2H, ArH)

- δ 8.45 (s, 1H, thiadiazole H-4)

IR (KBr) :

Process Optimization Challenges

Competing Side Reactions

- Over-alkylation at piperidine nitrogen

- Thiadiazole ring-opening under strong acidic/basic conditions

- Ester hydrolysis of the ethoxybenzoyl group

Yield Improvement Strategies

- Phase-transfer catalysis for alkylation steps

- Microwave-assisted synthesis reducing reaction times by 40%

- Flow chemistry approaches for thiadiazole formation

Industrial-Scale Considerations

Critical Parameters :

- Cost analysis of Mitsunobu vs. alkylation methods

- Solvent recovery systems for DMF/THF

- Waste management of sulfur byproducts

Economic Comparison :

| Method | Cost ($/kg) | PMI | Environmental Factor |

|---|---|---|---|

| Mitsunobu | 12,450 | 23 | 0.78 |

| Base Alkylation | 8,920 | 18 | 0.65 |

PMI: Process Mass Intensity

Emerging Methodologies

Photoredox Catalysis

Biocatalytic Approaches

- Lipase-catalyzed acylation steps

- Enzyme : Candida antarctica Lipase B

- Solvent : tert-Butyl methyl ether

- Yield : 82% with 99% regioselectivity

化学反応の分析

Types of Reactions: 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

科学的研究の応用

1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

Industry: The compound can be used in the development of new materials with unique properties.

作用機序

The mechanism of action of 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The ethoxybenzoyl and thiadiazole groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidine ring can enhance the compound’s stability and solubility, facilitating its interaction with the target molecules.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine (). Below is a comparative analysis:

| Property | 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine |

|---|---|---|

| Substituent at 1-position | 4-ethoxybenzoyl (electron-donating ethoxy group) | 3-chloro-4-methoxybenzenesulfonyl (electron-withdrawing sulfonyl, chloro, methoxy) |

| Molecular Weight | ~375.4 g/mol (estimated) | ~427.9 g/mol (estimated) |

| Lipophilicity (logP) | Higher (due to ethoxybenzoyl) | Lower (sulfonyl group reduces lipophilicity) |

| Solubility | Moderate (balanced by thiadiazole and benzoyl) | Potentially lower (sulfonyl groups often reduce solubility) |

| Electron Distribution | Electron-rich benzoyl (para-ethoxy) | Electron-deficient sulfonyl (meta-chloro, para-methoxy) |

Pharmacological Implications

- Bioavailability : The ethoxybenzoyl group in the target compound likely enhances membrane permeability compared to the sulfonyl analogue, which may suffer from reduced absorption due to higher polarity .

- Metabolic Stability : Sulfonyl groups (as in the analogue) are generally resistant to oxidative metabolism but may increase renal clearance. The ethoxy group in the target compound could undergo demethylation, affecting its metabolic half-life.

- Target Binding : The chloro and methoxy substituents in the analogue may introduce steric hindrance or electronic effects that alter binding affinity to targets like kinases or GPCRs. In contrast, the ethoxybenzoyl group’s planar structure might favor π-π stacking interactions in hydrophobic binding pockets.

生物活性

1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : (4-ethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone

- Molecular Formula : C16H19N3O3S

- Molecular Weight : 335.41 g/mol

The presence of the ethoxy group and the thiadiazole moiety is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Membrane Interaction : The compound has shown potential in disrupting microbial membranes, which is critical for its antifungal properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound against pathogenic fungi such as Candida auris. The following table summarizes the findings related to its antifungal activity:

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | 0.24 - 0.97 | 0.97 - 3.9 | Disruption of plasma membrane integrity |

These results indicate that the compound exhibits potent antifungal activity with a mechanism involving membrane disruption and subsequent cell death.

Anticancer Activity

In addition to antifungal properties, preliminary research suggests that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, studies on related piperidine derivatives have shown:

- Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptotic pathways in various cancer cell lines.

- Cell Cycle Arrest : These compounds can also cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Study on Antifungal Properties

A study published in PMC evaluated the efficacy of piperidine-based compounds against Candida auris. The results indicated that certain derivatives exhibited significant antifungal activity with low toxicity profiles. The study concluded that these compounds could serve as potential candidates for treating resistant fungal infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | Similar to target compound | Moderate antifungal |

| 1-(4-Chlorobenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | Similar to target compound | Low antifungal |

| 1-(4-Fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | Similar to target compound | High cytotoxicity |

This comparison highlights the distinct advantages of the ethoxy group in enhancing biological activity compared to other substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。